An In-depth Technical Guide to 3,4-Dimethoxybenzophenone
An In-depth Technical Guide to 3,4-Dimethoxybenzophenone
A Note on Nomenclature: This guide focuses on 3,4-Dimethoxybenzophenone (CAS No. 4038-14-6). The initial topic requested was "4,3'-Dimethoxybenzophenone." As this is an ambiguous IUPAC nomenclature, this document addresses the well-characterized and commercially significant isomer, 3,4-Dimethoxybenzophenone.
Introduction
3,4-Dimethoxybenzophenone is a substituted aromatic ketone that has garnered significant interest in various scientific and industrial fields. Its molecular architecture, featuring a benzoyl group attached to a veratrole (1,2-dimethoxybenzene) moiety, imparts a unique combination of photophysical and chemical properties. This versatility makes it a valuable molecule in applications ranging from polymer science to cosmetic formulations.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core technical aspects of 3,4-Dimethoxybenzophenone, from its fundamental properties and synthesis to its current applications.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. 3,4-Dimethoxybenzophenone is typically a white to off-white powder with good solubility in organic solvents, which facilitates its incorporation into various formulations.[1]
Table 1: Physicochemical Properties of 3,4-Dimethoxybenzophenone
| Property | Value | Source |
| CAS Number | 4038-14-6 | |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | , |
| Appearance | White to off-white powder | |
| Melting Point | 52-57 °C | |
| IUPAC Name | (3,4-dimethoxyphenyl)(phenyl)methanone |
Spectroscopic Analysis: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum of 3,4-Dimethoxybenzophenone is expected to show distinct signals for the aromatic protons on both the phenyl and the dimethoxyphenyl rings, as well as sharp singlets for the two methoxy groups. The integration and splitting patterns of these signals are crucial for confirming the substitution pattern.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of 3,4-Dimethoxybenzophenone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Additionally, characteristic peaks for C-O stretching of the methoxy groups and C-H stretching of the aromatic rings will be present.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 242.27 g/mol .
Synthesis and Mechanistic Considerations
The most common and industrially scalable method for the synthesis of 3,4-Dimethoxybenzophenone is the Friedel-Crafts acylation .[2] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, veratrole (1,2-dimethoxybenzene), with an acylating agent, typically benzoyl chloride.
The Causality Behind the Friedel-Crafts Acylation Approach
The choice of the Friedel-Crafts acylation is dictated by the electronic nature of the reactants. Veratrole is highly activated towards electrophilic substitution due to the electron-donating effect of the two methoxy groups. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), plays a crucial role in generating the highly electrophilic acylium ion from benzoyl chloride, which then attacks the veratrole ring.[2]
Diagram 1: Synthesis Workflow of 3,4-Dimethoxybenzophenone via Friedel-Crafts Acylation
Caption: A typical workflow for the synthesis of 3,4-Dimethoxybenzophenone.
Experimental Protocol: A Self-Validating System
The following is a generalized protocol for the laboratory-scale synthesis of 3,4-Dimethoxybenzophenone.
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Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride and an anhydrous solvent (e.g., carbon disulfide).
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Addition of Reactants: A solution of veratrole in the same solvent is added to the flask, and the mixture is cooled in an ice bath. Benzoyl chloride is then added dropwise from the dropping funnel with continuous stirring.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period, during which the progress can be monitored by thin-layer chromatography (TLC).
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Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. This step hydrolyzes the aluminum chloride complexes.
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Extraction and Purification: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 3,4-Dimethoxybenzophenone.
Applications in Research and Industry
The unique properties of 3,4-Dimethoxybenzophenone have led to its use in several key areas.
UV Absorption and Photostabilization
One of the primary applications of 3,4-Dimethoxybenzophenone is as a UV absorber .[1] Its conjugated system allows it to absorb harmful ultraviolet radiation and dissipate the energy as heat, thereby protecting materials from photodegradation. This property is leveraged in:
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Cosmetics and Sunscreens: It is incorporated into sunscreen formulations to protect the skin from the damaging effects of UV rays.[1]
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Polymers and Coatings: It is used as a photostabilizer in plastics and coatings to enhance their durability and prevent discoloration and degradation upon exposure to sunlight.[1]
Diagram 2: Role of 3,4-Dimethoxybenzophenone as a UV Absorber
Caption: The mechanism of UV protection by 3,4-Dimethoxybenzophenone.
Intermediate in Organic Synthesis
3,4-Dimethoxybenzophenone serves as a versatile intermediate in the synthesis of more complex organic molecules. The ketone functionality can be a handle for various chemical transformations, and the substituted aromatic rings can be further functionalized. This makes it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1]
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling 3,4-Dimethoxybenzophenone. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
3,4-Dimethoxybenzophenone is a multifunctional organic compound with significant utility in both industrial and research settings. Its synthesis via the robust Friedel-Crafts acylation is well-established, and its application as a UV absorber is a testament to its valuable photophysical properties. For researchers and drug development professionals, its role as a synthetic intermediate offers a gateway to novel and complex molecular architectures.
References
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Chem-Impex International. (n.d.). 3,4-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxybenzophenone. PubChem Compound Database. Retrieved February 2, 2026, from [Link].
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). Understanding the Chemical Synthesis of 3,4-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link].
